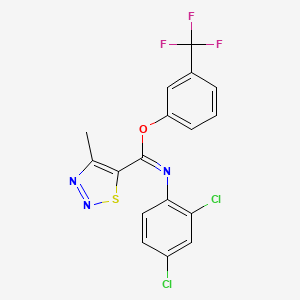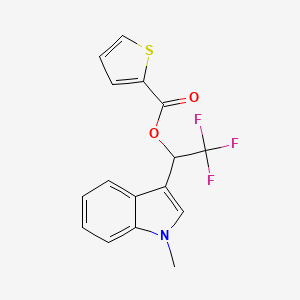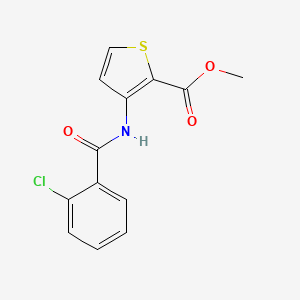
3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboximidoate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the phenyl rings, thiadiazole ring, and trifluoromethyl group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to be electron-withdrawing, which could affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the trifluoromethyl group could affect the compound’s polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on heterocyclic compounds, including those containing thiadiazole, is driven by their potential as lead molecules in agrochemicals and pharmaceuticals. For example, studies have shown that thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles can be synthesized and have displayed a wide spectrum of fungicidal activity, suggesting their potential as fungicide lead compounds (Fan et al., 2010). Similarly, thiourea derivatives with various halogen substituents have demonstrated significant anti-pathogenic activity, particularly against biofilm-forming strains of Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Biological Activities
The exploration of thiadiazoles and thiazoles for potential anticancer activities has also been a focus. A study on thiadiazole and thiazole derivatives incorporating a pyrazole moiety reported concentration-dependent cellular growth inhibitory effects against the breast carcinoma cell line MCF-7, highlighting the anticancer potential of these compounds (Gomha et al., 2014). Another investigation into thiazole and 1,3,4-thiadiazole derivatives showed promising anticancer agents against Hepatocellular carcinoma cell line (HepG-2), with some compounds demonstrating significant activity (Gomha et al., 2017).
Antimicrobial Potential
The development of novel antimicrobial agents using thiadiazole compounds is an active area of research. New series of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles bearing a pyrazole moiety have been synthesized and shown to possess potent antimicrobial activities against a range of bacterial and fungal strains, indicating their potential as effective antimicrobial agents (Reddy et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(trifluoromethyl)phenyl] N-(2,4-dichlorophenyl)-4-methylthiadiazole-5-carboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3N3OS/c1-9-15(27-25-24-9)16(23-14-6-5-11(18)8-13(14)19)26-12-4-2-3-10(7-12)17(20,21)22/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYZJRFRGPDLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=NC2=C(C=C(C=C2)Cl)Cl)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-fluoro-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B3141133.png)
![(4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3141139.png)
![1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B3141140.png)

![2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B3141171.png)
![Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B3141178.png)

![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3141195.png)

![6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3141208.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B3141212.png)
![N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3141217.png)
![Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3141224.png)